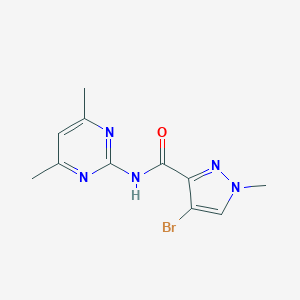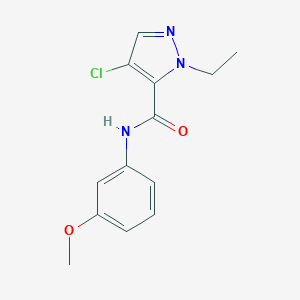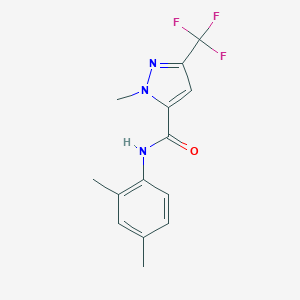![molecular formula C13H16F3NO2 B214055 N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214055.png)
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide, commonly known as TFE-PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFE-PB is a benzamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TFE-PB has been found to have potential applications in various fields of scientific research. It has been studied for its neuroprotective effects, as it has been found to have a protective effect against oxidative stress-induced neuronal damage. TFE-PB has also been studied for its potential use in the treatment of inflammatory bowel disease, as it has been found to reduce inflammation in the colon. Additionally, TFE-PB has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of TFE-PB is not fully understood, but it is believed to involve the modulation of specific signaling pathways. TFE-PB has been found to modulate the expression of certain genes involved in oxidative stress, inflammation, and cell proliferation, which may contribute to its neuroprotective and anti-inflammatory effects. Additionally, TFE-PB has been found to inhibit the activity of specific enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
TFE-PB has been found to have unique biochemical and physiological effects. It has been found to increase the activity of specific enzymes involved in the detoxification of reactive oxygen species, which may contribute to its neuroprotective effects. TFE-PB has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, TFE-PB has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFE-PB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, TFE-PB has been found to be relatively non-toxic, which makes it a feasible option for in vitro and in vivo studies. However, one of the limitations of using TFE-PB in lab experiments is its limited solubility in aqueous solutions, which may require the use of specific solvents or formulations.
Direcciones Futuras
There are several future directions for the study of TFE-PB. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFE-PB and to identify potential targets for its use in cancer therapy.
Métodos De Síntesis
TFE-PB can be synthesized using a specific method that involves the reaction of 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid with propylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to obtain high yields of TFE-PB, making it a feasible option for large-scale production.
Propiedades
Nombre del producto |
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide |
|---|---|
Fórmula molecular |
C13H16F3NO2 |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
N-propyl-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO2/c1-2-6-17-12(18)11-5-3-4-10(7-11)8-19-9-13(14,15)16/h3-5,7H,2,6,8-9H2,1H3,(H,17,18) |
Clave InChI |
IUWZOPQFYMKHPL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)COCC(F)(F)F |
SMILES canónico |
CCCNC(=O)C1=CC=CC(=C1)COCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)



![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)